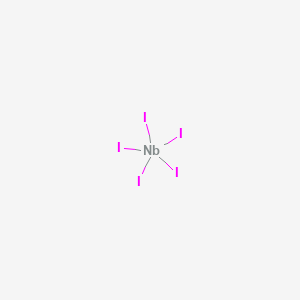

Niobium iodide (NbI5)

Description

Properties

IUPAC Name |

niobium(5+);pentaiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5HI.Nb/h5*1H;/q;;;;;+5/p-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIYBTVHGYLSAZ-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nb+5].[I-].[I-].[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I5Nb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.4287 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13779-92-5 | |

| Record name | Niobium iodide (NbI5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis and properties of niobium iodide (NbI5)

An In-depth Technical Guide to the Synthesis and Properties of Niobium(V) Iodide

Niobium(V) iodide, with the empirical formula NbI₅, is a significant compound in the field of inorganic chemistry and materials science.[1] Its dimeric form, Nb₂I₁₀, serves as a crucial precursor for the synthesis of advanced niobium-based materials, including thin films and novel chemical complexes.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of niobium(V) iodide, tailored for researchers, scientists, and professionals in drug development who may encounter niobium compounds in their work.

Part 1: Synthesis of Niobium(V) Iodide

The primary and most effective method for synthesizing niobium(V) iodide is through the direct combination of elemental niobium and iodine.[2] This method is favored for its straightforwardness and the high purity of the resulting product, provided that the reaction conditions are meticulously controlled.[1] Alternative methods, such as those successful for tantalum(V) iodide using aluminum triiodide, have proven ineffective for producing pure niobium pentaiodide.[2][4]

Direct Elemental Combination

The direct synthesis involves the reaction of niobium metal with an excess of iodine at elevated temperatures.[3] The overall reaction is as follows:

2 Nb + 5 I₂ → Nb₂I₁₀[2]

The rationale behind using an excess of iodine is to ensure the complete conversion of niobium to its highest oxidation state (+5) and to facilitate the formation of the desired crystalline phase.[2] The reaction is typically carried out in a sealed and evacuated quartz or Pyrex tube to prevent the oxidation of niobium metal and the hydrolysis of the product, as NbI₅ is extremely sensitive to moisture.[1][3]

-

Reactor Preparation: A quartz or Vycor glass tube is charged with high-purity niobium metal (powder or solid pieces). A glass wool plug is inserted to separate the niobium from the iodine.[5]

-

Reactant Loading: A stoichiometric excess of pure, resublimed iodine is added to the tube.[5]

-

Degassing and Sealing: The tube is thoroughly degassed under high vacuum to remove any traces of air and moisture and then melt-sealed.[5]

-

Reaction Conditions: The sealed tube is placed in a two-zone tube furnace, positioned slightly inclined with the niobium at the higher end. The niobium is heated to approximately 300°C, while the iodine is heated first to 180°C and then raised to 250°C. This temperature gradient allows for the sublimation of iodine and its transport to the heated niobium.[5]

-

Product Collection: The reaction proceeds for 10-15 hours, during which crystals of NbI₅ collect in the cooler transition zone between the two temperature regions.[5]

-

Purification: After the reaction is complete, the tube is carefully broken under an inert and anhydrous atmosphere. The collected NbI₅ crystals are washed with dry petroleum ether to remove any unreacted iodine. The purified product is then dried under vacuum.[3][5]

The choice of a temperature gradient is critical. It controls the sublimation rate of iodine, ensuring a steady supply of iodine vapor to the niobium metal, which promotes a controlled reaction and the growth of well-defined crystals. The final purification step involving sublimation under vacuum at 150°C to 200°C is essential to remove volatile impurities and any lower niobium iodides that may have formed.[3]

Caption: Workflow for the direct synthesis of NbI₅.

Part 2: Physicochemical Properties of Niobium(V) Iodide

Niobium(V) iodide is a diamagnetic, yellow to brassy crystalline solid that is highly sensitive to moisture and air.[2][3] Its properties are dictated by its unique crystal and molecular structure.

Crystal and Molecular Structure

Niobium(V) iodide exists as a dimer with the formula Nb₂I₁₀.[2] The structure consists of two NbI₅ units joined by a pair of bridging iodide ligands, forming an edge-shared bioctahedral geometry.[4][6] There is no direct bond between the two niobium centers.[2] This dimeric structure is a common motif for the pentahalides of niobium and tantalum.[4]

NbI₅ can crystallize in two different polymorphic forms, depending on the synthesis conditions:

-

Monoclinic (P2₁/c): This is the commonly obtained form. The structure consists of zigzag chains of corner-sharing NbI₆ octahedra.[2][7] However, obtaining untwinned crystals of this phase for precise structure determination has been challenging.[2]

-

Triclinic (P1): This modification is formed when the synthesis is carried out with an excess of iodine.[2] It consists of isolated Nb₂I₁₀ molecules and is isostructural with triclinic niobium(V) bromide.[2]

The niobium atom is in a +5 oxidation state and is coordinated to six iodine atoms in a distorted octahedral geometry.[1][7] The Nb-I bond lengths vary depending on whether the iodide is a terminal or bridging ligand, with the bridging bonds being longer.[6]

| Property | Value |

| Chemical Formula | NbI₅ (Empirical), Nb₂I₁₀ (Dimeric)[2] |

| Molar Mass | 727.43 g/mol [1] |

| Appearance | Yellow, brassy, or yellow-black crystalline solid[1][2] |

| Density | 5.30 g/cm³[4] |

| Melting Point | Sublimes at 543 °C (1,009 °F; 816 K)[2][4] |

| Crystal System | Monoclinic (P2₁/c) or Triclinic (P1)[2] |

| Space Group | P2₁/c (No. 14) or P1 (No. 2)[2] |

| Lattice Parameters (Monoclinic) | a = 10.58 Å, b = 6.58 Å, c = 13.88 Å, β = 109.14°[2] |

| Lattice Parameters (Triclinic) | a = 7.591 Å, b = 10.322 Å, c = 6.977 Å, α = 90.93°, β = 116.17°, γ = 109.07°[2] |

Table 1: Key Physicochemical Properties of Niobium(V) Iodide.

Part 3: Reactivity and Applications

The chemical behavior of niobium(V) iodide is characterized by its high reactivity, particularly its sensitivity to moisture and its Lewis acidic nature. These properties make it a versatile reagent in inorganic synthesis and materials science.[1]

Reactivity Profile

-

Hydrolysis: NbI₅ readily hydrolyzes in the presence of water to form niobium oxyhalides and ultimately niobium oxides.[1][4] This necessitates handling and storage under strictly anhydrous and inert conditions.[3]

-

Lewis Acidity: The niobium center in NbI₅ is electron-deficient, making it a good Lewis acid. It can accept electron pairs from Lewis bases, leading to the formation of adducts and participating in ligand exchange reactions.[1]

-

Thermal Decomposition: While it sublimes at high temperatures, prolonged heating can lead to decomposition, potentially forming lower niobium iodides.[8]

Caption: Key reactions of Niobium(V) Iodide.

Applications

The primary applications of niobium(V) iodide are in research and specialized synthesis due to its reactivity and high purity.

-

Precursor for Thin Film Deposition: NbI₅ is a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for producing high-purity niobium-based thin films, such as niobium oxide (Nb₂O₅).[3] These films have applications in electronics and optics.[3]

-

Synthesis of Niobium Complexes: It serves as a starting material for the synthesis of a variety of other niobium compounds, including organometallic complexes and niobium clusters.[3][9]

-

Catalysis: Due to its Lewis acidic nature, NbI₅ and its derivatives are explored as catalysts in various organic transformations.[9]

Part 4: Safety and Handling

Niobium(V) iodide is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][10] It is also harmful if inhaled or swallowed.[10] Therefore, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a full-face respirator when dust is generated.[10] Fire-resistant and impervious clothing is also recommended.[10]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[3][5]

-

Storage: Store NbI₅ in a tightly sealed container in a dry, well-ventilated, and locked area.[10] It is also light-sensitive.

-

First Aid:

-

In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[10]

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[10]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[10]

-

References

- Niobium pentaiodide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Niobium_pentaiodide]

- The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways - American Elements. [URL: https://www.americanelements.com/niobium-v-iodide-13779-92-5]

- Niobium Pentaiodide – an inorganic compound - Assignment Point. [URL: https://www.assignmentpoint.com/science/chemistry/niobium-pentaiodide.html]

- Buy Niobium iodide (NbI5) (EVT-311323) | 13779-92-5 - EvitaChem. [URL: https://www.evitachem.com/product/niobium-iodide-nbi5-evt-311323]

- Materials Explorer - Niobium Iodide. [URL: https://materialsexplorer.com/entry/I5Nb1_mp-568731]

- Niobium Iodide (NbI5) CAS 13779-92-5 - Benchchem. [URL: https://www.benchchem.com/product/b1019]

- Niobium pentaiodide - WebElements Periodic Table. [URL: https://www.webelements.com/compounds/niobium/niobium_pentaiodide.html]

- niobium(5+),pentaiodide|13779-92-5 - Encyclopedia - MOLBASE. [URL: https://www.molbase.com/en/cas-13779-92-5.html]

- NIOBIUM(V) IODIDE | 13779-92-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5150423.htm]

- Niobium Iodide (NbI5)-Powder - FUNCMATER. [URL: https://www.func-master.com/niobium-iodide-nbi5-powder.html]

- Niobium(V) Iodide (CAS 13779-92-5): Properties, Applications, and Market Insights - Techemerge. [URL: https://www.techemerge.

- Niobium(V) Iodide in Chemical Synthesis: A Key Intermediate for Novel Materials - Techemerge. [URL: https://www.techemerge.

- Niobium iodide (NbI5) SDS, 13779-92-5 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/niobium-iodide-cas13779-92-5.html]

- 13779-92-5(NIOBIUM(V) IODIDE) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5150423_EN.htm]

- Safety Data Sheet Product No. 29-41, 8079, 91580, 9573, Niobium Products - Ted Pella. [URL: https://www.tedpella.com/msds_html/29-41%20msds.htm]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/211168]

- Niobium(V) iodide - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/niobium-v-iodide-reagent-code-219703]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Niobium pentaiodide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. NIOBIUM(V) IODIDE | 13779-92-5 [chemicalbook.com]

- 6. molbase.com [molbase.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. WebElements Periodic Table » Niobium » niobium pentaiodide [webelements.co.uk]

- 9. Niobium(V) iodide [myskinrecipes.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Crystal Structure of Niobium Pentaiodide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Niobium pentaiodide (NbI₅), a compound of significant interest in inorganic synthesis and materials science, presents a fascinating case study in polymorphism and structural chemistry.[1] Its utility as a precursor for various niobium-containing materials necessitates a thorough understanding of its fundamental solid-state structure. This guide provides a comprehensive technical overview of the crystal structure of niobium pentaiodide, delving into its known polymorphs, synthesis, and the analytical techniques pivotal to its characterization. As a Senior Application Scientist, the aim is to not only present established data but also to provide insights into the experimental rationale and the interconnectedness of synthesis, structure, and properties.

The Dichotomy of Niobium Pentaiodide: A Tale of Two Polymorphs

Niobium pentaiodide is not a monolith in the solid state; it predominantly exists in two distinct crystalline forms, or polymorphs: a monoclinic and a triclinic modification.[2] The manifestation of a specific polymorph is intrinsically linked to the synthetic conditions, a crucial aspect for any researcher aiming for targeted material synthesis. The empirical formula is often represented as Nb₂I₁₀ to accurately reflect the dimeric nature observed in the solid state.[2]

The Monoclinic Polymorph: A Chain of Octahedra

The monoclinic form of niobium pentaiodide crystallizes in the space group P2₁/c.[2] Its structure is characterized by zigzag chains of corner-sharing NbI₆ octahedra.[2] However, the precise determination of this structure has been hampered by the persistent issue of crystal twinning, leading to some uncertainty in its detailed crystallographic description.[2]

The Triclinic Polymorph: Discrete Dimeric Molecules

In contrast, the triclinic modification, crystallizing in the space group P1, presents a more well-defined structural picture.[2] This polymorph is composed of discrete, isolated molecules of Nb₂I₁₀.[2] The structure is built upon two niobium atoms bridged by two iodine atoms, forming an edge-shared bioctahedral geometry.[2] This molecular arrangement is isostructural with the triclinic form of niobium pentabromide (NbBr₅), highlighting a common structural motif among niobium pentahalides.[2][3] The formation of this triclinic phase is notably favored when the synthesis is conducted with an excess of iodine.[2]

Crystallographic Data at a Glance

| Property | Monoclinic Niobium Pentaiodide | Triclinic Niobium Pentaiodide | Triclinic Niobium Pentabromide (for comparison) |

| Crystal System | Monoclinic | Triclinic | Triclinic |

| Space Group | P2₁/c (No. 14) | P1 (No. 2) | P1 (No. 2) |

| a (Å) | 10.58 | 7.591 | 6.461 |

| b (Å) | 6.58 | 10.322 | 7.031 |

| c (Å) | 13.88 | 6.977 | 9.584 |

| α (°) | 90 | 90.93 | 108.84 |

| β (°) | 109.14 | 116.17 | 90.89 |

| γ (°) | 90 | 109.07 | 116.16 |

| Z | 2 | ||

| Reference | [2] | [2] | [3] |

Synthesis and Crystallization: A Controlled Approach

The synthesis of niobium pentaiodide is a direct, yet environmentally sensitive, process. The primary method involves the reaction of elemental niobium with iodine at elevated temperatures.[1][2] Given the compound's high sensitivity to moisture, all manipulations must be performed under anhydrous and anaerobic conditions, typically within a glovebox or using Schlenk line techniques.

Experimental Protocol: Synthesis of Triclinic Niobium Pentaiodide

This protocol outlines a method for the synthesis of single crystals of the triclinic polymorph of niobium pentaiodide, adapted from established procedures for related metal halides.

Objective: To synthesize single crystals of triclinic Nb₂I₁₀ suitable for single-crystal X-ray diffraction.

Materials:

-

Niobium metal powder or foil

-

Iodine, resublimed

-

Quartz tube

-

Tube furnace with temperature controller

Methodology:

-

Preparation of Reactants: In an inert atmosphere glovebox, place a stoichiometric amount of niobium metal and a slight excess of iodine into a clean, dry quartz tube.

-

Sealing the Reaction Vessel: Evacuate the quartz tube to a high vacuum and seal it using a torch.

-

Thermal Reaction: Place the sealed tube in a two-zone tube furnace. Heat the zone containing the niobium metal to approximately 250-300°C and the zone with iodine to a temperature that ensures a sufficient vapor pressure of iodine.

-

Crystal Growth: Slowly increase the temperature of the niobium-containing zone to around 240°C. Maintain the iodine-containing zone at a lower temperature to facilitate the transport and reaction of iodine vapor with the niobium metal. Crystal growth of niobium pentaiodide will occur in the cooler region of the tube.

-

Isolation and Storage: After several days, slowly cool the furnace to room temperature. Transfer the quartz tube back into an inert atmosphere glovebox. Carefully break the tube to access the niobium pentaiodide crystals. Store the crystals in a sealed vial under an inert atmosphere.

Structural Characterization by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For an air- and moisture-sensitive compound like niobium pentaiodide, special handling procedures are paramount to obtaining high-quality diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction of Niobium Pentaiodide

Objective: To determine the crystal structure of a single crystal of niobium pentaiodide.

Materials and Equipment:

-

Single crystal of niobium pentaiodide

-

Inert oil (e.g., Paratone-N)

-

Cryoloop

-

Microscope with a polarizing filter

-

Single-crystal X-ray diffractometer equipped with a low-temperature device

Methodology:

-

Crystal Selection: In an inert atmosphere glovebox, select a suitable single crystal of niobium pentaiodide under a microscope. The ideal crystal should be well-formed with sharp edges and no visible cracks or defects.

-

Mounting the Crystal: Coat the selected crystal with an inert oil to protect it from the atmosphere. Using a cryoloop, carefully pick up the crystal.

-

Data Collection: Quickly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100-150 K) with a stream of cold nitrogen gas. This low temperature minimizes thermal vibrations and protects the crystal from decomposition.

-

Data Processing and Structure Solution: Collect a complete set of diffraction data. Process the data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and displacement parameters.

Visualizing the Crystal Structures

To better understand the atomic arrangement in the two polymorphs of niobium pentaiodide, schematic representations of their crystal structures are presented below.

Monoclinic Niobium Pentaiodide (P2₁/c)

Triclinic Niobium Pentaiodide (P1)

Thermal Properties and Phase Stability

Detailed studies on the thermal decomposition and phase transitions of niobium pentaiodide are not extensively reported in the readily available literature. However, it is known that niobium pentaiodide can be thermally decomposed to yield lower niobium iodides, such as niobium tetraiodide (NbI₄) and niobium triiodide (NbI₃). This decomposition is a key route to accessing these lower oxidation state compounds. The precise conditions for these transformations, including temperature and atmosphere, are critical for selective synthesis. Further investigation using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable insights into the thermal stability of the different polymorphs and the thermodynamics of their interconversion and decomposition.

Conclusion and Future Outlook

The crystal structure of niobium pentaiodide is a prime example of how subtle changes in synthetic conditions can lead to significant structural diversity. The well-characterized triclinic polymorph, with its discrete Nb₂I₁₀ dimeric units, stands in contrast to the less defined, chain-like structure of the monoclinic form. This guide has provided a comprehensive overview of the synthesis, characterization, and known structural details of these polymorphs.

For researchers in materials science and drug development, a deep understanding of these fundamental structural properties is crucial for the rational design of new materials and synthetic pathways. Future work in this area should focus on obtaining a more precise crystal structure of the monoclinic polymorph, which may require advanced techniques to overcome the challenge of twinning. Furthermore, a detailed investigation into the thermal properties and phase diagram of the niobium-iodine system would provide a more complete picture of the stability and interconversion of its various phases. Such studies will undoubtedly pave the way for new applications of niobium iodide compounds.

References

-

Niobium pentaiodide - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways. (n.d.). Retrieved January 12, 2026, from [Link]

-

Iodine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

- Seabaugh, P. W. (1961). PHYSICAL PROPERTIES OF NIOBIUM(V) IODIDE.

-

Triclinic Space Groups. (n.d.). Retrieved January 12, 2026, from [Link]

- Tragl, S., & Meyer, H.-J. (2007). Crystal structure of niobium pentabromide, NbBr5, a triclinic phase. Zeitschrift für Kristallographie - New Crystal Structures, 222(3), 247-248.

- A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. (2025).

-

TGA measurements of compounds (a) I and (b) II. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit. (n.d.). Retrieved January 12, 2026, from [Link]

- Crystal structure of niobium pentabromide, NbBr5, a triclinic phase. (2007).

-

mp-1018150: NbTe2 (Trigonal, P-3m1, 164). (n.d.). Retrieved January 12, 2026, from [Link]

- Synthesis, Single Crystal X-ray Structure, Spectroscopy and Substitution Behavior of Niobium(V)

-

Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Retrieved January 12, 2026, from [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). Retrieved January 12, 2026, from [Link]

- Crystalline molecular assemblies of complexes showing eight-fold coordinated niobium(IV)

-

mp-549720: NbI2O (Monoclinic, C2, 5). (n.d.). Retrieved January 12, 2026, from [Link]

- The Crystal Structure of NbO2I – A Double-layer Structure with 7-Coordinated Niobium. (2002).

- Section of one layer in the crystal structure of Nb4OI10 shown with the unit cell. (2020).

- Kinetics of thermal decomposition of niobium hydride. (2007).

- Inouye, H. (n.d.). NIOBIUM IN HIGH TEMPERATURE APPLICATIONS.

- Niobium oxyiodide cluster compounds Li3Nb7O5I15 and Nb8O5I17(NbI5) with expanding cluster architectures and multicentre Nb–Nb bonding. (2021). Dalton Transactions.

-

NbOI2 (Niobium Oxyiodide). (n.d.). Retrieved January 12, 2026, from [Link]

-

mp-11675: NbTe2 (Monoclinic, C2/m, 12). (n.d.). Retrieved January 12, 2026, from [Link]

- X-ray diffraction and theoretical study of the transition 2H-3R polytypes in Nb1+xSe2 (0 < x < 0.1). (2021). PeerJ.

- (Top) Single-crystal X-ray structure of NBD-2, with displacement... (2021).

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Niobium(V) Iodide (NbI₅)

This guide provides a comprehensive overview of the core physical and chemical properties of Niobium(V) iodide (NbI₅). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile compound.

Introduction to Niobium(V) Iodide

Niobium(V) iodide, with the chemical formula NbI₅, is a significant metal halide that serves as a crucial precursor and reagent in various fields of chemical synthesis and materials science.[1][2] Its utility stems from the niobium atom in its +5 oxidation state, making it a powerful Lewis acid and a versatile building block for introducing niobium into both inorganic and organic frameworks.[1] This guide will delve into the fundamental characteristics of NbI₅, offering a robust foundation for its safe handling, application, and the interpretation of experimental outcomes.

Molecular Structure and Crystallography

Niobium(V) iodide is an inorganic compound with the empirical formula NbI₅.[3] In the solid state, it primarily exists as a dimer with the formula Nb₂I₁₀.[3][4] This dimeric structure features two niobium atoms bridged by two iodide ligands, with each niobium atom being coordinated to a total of six iodine atoms in a distorted octahedral geometry. This edge-shared bioctahedral motif is a common structural feature among other niobium(V) and tantalum(V) halides.[3][4] There is no direct bond between the two niobium centers in the dimer.[3][4]

The crystalline form of NbI₅ is sensitive to the conditions of its synthesis.[5] Two primary polymorphs have been identified:

-

Monoclinic: This form crystallizes in the P2₁/c space group.[3][6] The crystal structure is characterized by zigzag chains of corner-sharing NbI₆ octahedra.[3]

-

Triclinic: When synthesized with an excess of iodine, a triclinic modification with the space group P1 is formed.[3] This structure consists of isolated Nb₂I₁₀ molecules and is isotypic with triclinic niobium(V) bromide.[3]

The complex coordination environment around the niobium cation involves multiple inequivalent iodine sites, with some iodine atoms acting as bridging ligands between two niobium centers.[5]

Physical Properties

Niobium(V) iodide is a diamagnetic, yellow to brassy or yellow-black crystalline solid.[1][3][4][5] It is extremely sensitive to moisture and requires handling under anhydrous conditions.[3][5][6]

Summary of Physical Data

The following table summarizes the key physical properties of NbI₅. It is important to note the discrepancy in the reported melting point, which is addressed below the table.

| Property | Value | Source(s) |

| Chemical Formula | NbI₅ (empirical), Nb₂I₁₀ (dimer) | [3][4] |

| Molecular Weight | 727.43 g/mol | [1][7][8] |

| Appearance | Yellow-black monoclinic crystals, yellow solid | [1][4][7] |

| Density | 5.30 - 5.32 g/cm³ | [3][4][9][10] |

| Melting Point | >300 °C; 543 °C (sublimes); decomposes at ~200-270°C | [3][4][7][11] |

Note on the Melting Point Discrepancy: The reported melting point of NbI₅ varies significantly across different sources. Some indicate a melting point above 300 °C, while others report sublimation at 543 °C.[3][4][7] Furthermore, there is evidence of thermal decomposition to Niobium(IV) iodide (NbI₄) at temperatures between 206-270 °C under vacuum.[11] This variability is likely attributable to the experimental conditions, such as pressure and the presence of impurities, as well as the inherent thermal instability of the compound. For practical purposes, it is crucial to consider that NbI₅ may decompose or sublime at elevated temperatures, and the specific behavior will depend on the context of the experiment.

Chemical Properties and Reactivity

The chemical behavior of NbI₅ is largely dictated by the electrophilic nature of the niobium(V) center and the lability of the iodide ligands.

Reactivity with Water and Moisture

Niobium(V) iodide is highly moisture-sensitive and reacts readily with water.[1][4] This hydrolysis reaction leads to the formation of niobium oxyhalides and ultimately niobium oxides.[1][4] This reactivity necessitates that all handling and storage of NbI₅ be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[5]

Thermal Decomposition

As mentioned previously, NbI₅ is thermally unstable. When heated, it can decompose to form lower niobium iodides, such as niobium tetraiodide (NbI₄), and elemental iodine.[5] This decomposition is a key consideration in high-temperature applications such as chemical vapor deposition (CVD).

The thermal decomposition pathway can be represented as: 2 NbI₅(s) → 2 NbI₄(s) + I₂(g)

Lewis Acidity and Coordination Chemistry

The niobium(V) center in NbI₅ is a strong Lewis acid, readily accepting electron pairs from donor molecules (Lewis bases).[1] This property allows it to form adducts with various ligands and to act as a catalyst in a range of organic reactions.[1] For instance, it is known to participate in ligand exchange reactions.[1]

Solubility

Niobium(V) iodide is soluble in certain organic solvents. Iodine, a related substance, readily dissolves in chloroform, carbon tetrachloride, and carbon disulfide, suggesting potential solubility of NbI₅ in these non-polar solvents.[5] However, its high reactivity, particularly its sensitivity to moisture, can complicate solubility studies. It is generally considered to be reactive with protic solvents.

Role in Chemical Synthesis

NbI₅ is a valuable precursor in both inorganic and organic synthesis.

-

Inorganic Synthesis: It is a key starting material for the synthesis of other niobium compounds, including niobium oxides and nitrides. It is particularly important in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating high-purity niobium-based thin films.[5] For example, it is used to produce niobium oxide (Nb₂O₅) films, which have applications in electronics and optics.[5]

-

Organic Synthesis: Due to its Lewis acidic nature, NbI₅ can catalyze various organic transformations. While the applications of niobium(V) chloride (NbCl₅) are more extensively documented in this regard, the principles of Lewis acidity apply to NbI₅ as well, making it a compound of interest for catalyzing reactions such as Friedel-Crafts acylations, and other electrophilic additions.

Experimental Protocols

Synthesis of Niobium(V) Iodide

The direct synthesis of NbI₅ involves the reaction of elemental niobium with an excess of iodine at elevated temperatures.[3][4][5]

Methodology:

-

Reactant Preparation: Niobium metal, typically in the form of powder or chips to maximize surface area, is placed in a reaction vessel.[5] A molar excess of iodine (10-20%) is added to ensure complete conversion of the niobium.[5]

-

Reaction Setup: The reactants are sealed in a quartz or borosilicate glass tube under vacuum or an inert atmosphere to prevent oxidation of the niobium metal.[5]

-

Heating: The sealed tube is heated in a temperature gradient furnace. The reaction is typically conducted at temperatures ranging from 300°C to 400°C.[5] The synthesis of the triclinic form can be achieved by reacting the elements at an iodine pressure of 3-4 bar in a temperature gradient from 400 to 230 °C.[6]

-

Purification: After the initial reaction, purification is often necessary to remove unreacted iodine and any lower niobium iodides (e.g., NbI₄) that may have formed as byproducts.[5] This is achieved through sublimation under vacuum at temperatures between 150°C and 200°C.[5]

Causality Behind Experimental Choices:

-

The use of an inert atmosphere or vacuum is critical to prevent the formation of stable niobium oxides.

-

A molar excess of iodine drives the reaction to completion, ensuring all the niobium metal is consumed.

-

Sublimation is an effective purification method as NbI₅ is more volatile than the lower iodides and any unreacted niobium.

Handling and Storage

Given its high reactivity with moisture and air, stringent handling procedures are mandatory.

Methodology:

-

Inert Atmosphere: All manipulations of NbI₅ should be performed in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).

-

Dry Glassware: All glassware and equipment must be rigorously dried before use, typically by oven-drying at high temperatures and cooling under vacuum or in a desiccator.

-

Storage: NbI₅ should be stored in a tightly sealed container within a glovebox or a desiccator. The container should be opaque to protect the compound from light, which can also promote decomposition.

Visualization of Key Processes

Dimeric Structure of Nb₂I₁₀

Caption: Edge-shared bioctahedral structure of the Nb₂I₁₀ dimer.

Synthesis and Decomposition Workflow

Caption: Workflow for the synthesis, purification, and decomposition of NbI₅.

Safety and Handling

Niobium(V) iodide is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential when handling this compound. All operations should be conducted in a well-ventilated fume hood or a glovebox to avoid inhalation of any dust or fumes.

Conclusion

Niobium(V) iodide is a compound of significant interest due to its rich and complex chemistry. Its utility as a precursor for niobium-based materials and as a potential catalyst in organic synthesis underscores the importance of a thorough understanding of its physical and chemical properties. The extreme sensitivity to moisture and thermal instability are critical parameters that must be carefully managed in any experimental design. This guide provides the foundational knowledge required for the effective and safe utilization of NbI₅ in research and development endeavors.

References

- The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways. (n.d.).

- Niobium Iodide (NbI5) CAS 13779-92-5. (n.d.). Benchchem.

- Niobium Pentaiodide – an inorganic compound. (n.d.). Assignment Point.

- Buy Niobium iodide (NbI5) (EVT-311323) | 13779-92-5. (n.d.). EvitaChem.

- Niobium pentaiodide. (n.d.). In Wikipedia.

- NIOBIUM(V) IODIDE Product Description. (n.d.). ChemicalBook.

- niobium(v) iodide | CAS#:13779-92-5. (n.d.). Chemsrc.

- Niobium(V) Iodide (CAS 13779-92-5): Properties, Applications, and Market Insights. (n.d.).

- Niobium(V) iodide | I5Nb | CID 9896692. (n.d.). PubChem.

- Niobium pentaiodide. (n.d.). WebElements.

- Thermophysical Properties of niobium iodide (NbI5). (n.d.). Chemcasts.

- Niobium iodide (NbI5) SDS, 13779-92-5 Safety Data Sheets. (n.d.). ECHEMI.

- NIOBIUM IODIDE AND SOME OF ITS PROPERTIES. (n.d.). DTIC.

- Niobium (V) Chloride Safety Data Sheet. (n.d.).

- Niobium(V) Iodide in Chemical Synthesis: A Key Intermediate for Novel Materials. (2025, October 29).

- Niobium(V) Iodide. (n.d.). AMERICAN ELEMENTS.

- Niobium(IV) iodide. (n.d.). In Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. osti.gov [osti.gov]

- 3. Niobium pentaiodide - Wikipedia [en.wikipedia.org]

- 4. 13779-92-5 CAS MSDS (NIOBIUM(V) IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. niobium(v) iodide | CAS#:13779-92-5 | Chemsrc [chemsrc.com]

- 7. Niobium(IV) iodide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to Niobium(V) Iodide (CAS: 13779-92-5)

Introduction: Unveiling a Versatile Precursor in Materials Synthesis

Niobium(V) iodide, with the empirical formula NbI₅ and CAS registry number 13779-92-5, is a significant inorganic compound that serves as a critical precursor in the synthesis of advanced niobium-based materials.[1][2] While its name suggests a simple monomeric structure, it predominantly exists as a dimer, Nb₂I₁₀, featuring an edge-shared bioctahedral structure.[2][3][4] This diamagnetic, yellow to brassy crystalline solid is highly sensitive to moisture, a characteristic that dictates its handling and applications.[2][3] For researchers and professionals in drug development and materials science, a thorough understanding of niobium(V) iodide's properties, synthesis, and reactivity is paramount for leveraging its full potential in creating novel materials and chemical entities.[5][6] This guide provides a comprehensive technical overview, grounded in established scientific principles and experimental insights.

Physicochemical Properties: A Quantitative Overview

The utility of any chemical compound in a research or industrial setting begins with a clear understanding of its fundamental physical and chemical properties. Niobium(V) iodide is a high molecular weight compound with a significant density.[1][2] Its thermal behavior is characterized by sublimation and decomposition at elevated temperatures.[3][4] The table below summarizes key quantitative data for Niobium(V) iodide.

| Property | Value | Source(s) |

| CAS Number | 13779-92-5 | [1][2] |

| Molecular Formula | NbI₅ (empirical), Nb₂I₁₀ (dimer) | [3][4][7] |

| Molecular Weight | 727.43 g/mol | [1][2][8] |

| Appearance | Yellow to brassy, crystalline solid | [1][3][7] |

| Density | 5.30 - 5.32 g/cm³ | [3][4][7] |

| Melting Point | Sublimes, with decomposition noted around 200°C to 543°C under varying conditions. | [3][4][7] |

| Crystal Structure | Monoclinic (P2₁/c) or Triclinic (P-1) | [2][3] |

| Oxidation State of Niobium | +5 | [1][7] |

Synthesis and Handling: A Protocol for Purity and Safety

The synthesis of high-purity niobium(V) iodide is crucial for its effective use in subsequent applications.[1] The most common and direct method involves the reaction of niobium metal with elemental iodine at elevated temperatures.[2][3][9] Due to the compound's extreme sensitivity to moisture and air, all synthesis and handling operations must be conducted under anhydrous and inert conditions.[2][3]

Experimental Protocol: Direct Synthesis from Elemental Niobium and Iodine

This protocol outlines a laboratory-scale synthesis of niobium(V) iodide. The causality behind each step is explained to ensure both safety and product purity.

Materials:

-

Niobium metal powder or chips (high purity)

-

Resublimed iodine (I₂)

-

Quartz or borosilicate glass reaction tube

-

Tube furnace

-

High-vacuum line

-

Inert gas (Argon or Nitrogen) supply

-

Schlenk line or glovebox

Step-by-Step Methodology:

-

Reactor Preparation: A clean, dry quartz or borosilicate glass tube is charged with a stoichiometric amount of niobium metal.[10] The choice of a robust material like quartz is critical to withstand the high temperatures and corrosive nature of iodine vapor.

-

Addition of Iodine: A 20% excess of resublimed iodine is added to the tube.[10] The excess iodine ensures the complete conversion of niobium to its +5 oxidation state and helps to drive the reaction to completion.

-

Degassing and Sealing: The tube is connected to a high-vacuum line, and the contents are thoroughly degassed to remove any adsorbed moisture and air.[10] This step is paramount as water reacts with niobium(V) iodide to form niobium oxyhalides.[1] The tube is then sealed under vacuum.

-

Reaction at Elevated Temperature: The sealed tube is placed in a tube furnace. The reaction is typically carried out by heating the niobium metal to a high temperature while the iodine is heated to a lower temperature to create a vapor pressure that facilitates the reaction.[11] A common method involves a temperature gradient, for instance, heating the niobium end to around 400°C and the iodine end to 230°C.[11]

-

Purification: After the reaction is complete, the product is purified to remove unreacted iodine and any lower niobium iodides, such as niobium(IV) iodide (NbI₄), which can form as a byproduct.[2][12] This is often achieved through sublimation under vacuum, where the more volatile niobium(V) iodide is collected in a cooler part of the reaction tube.

Safety and Handling: Mitigating Risks

Niobium(V) iodide is classified as a corrosive material that can cause severe skin burns and eye damage.[2][13][14] Its high reactivity with moisture to form hydroiodic acid necessitates stringent handling protocols.

-

Inert Atmosphere: All manipulations should be performed in a glovebox or under a Schlenk line with a dry, inert atmosphere (e.g., argon).[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13] In case of handling powders, respiratory protection should be used to avoid inhalation.[13][14]

-

Storage: Store niobium(V) iodide in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.[13][14] Desiccated and argon-charged storage is recommended.[15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

Structural and Spectroscopic Characterization

The solid-state structure of niobium(V) iodide is complex and exists in at least two polymorphic forms, which are sensitive to the synthesis conditions.[2]

-

Monoclinic (P2₁/c): This form consists of zigzag chains of corner-sharing NbI₆ octahedra.[2][3]

-

Triclinic (P-1): This modification, formed when an excess of iodine is used in the synthesis, is composed of discrete Nb₂I₁₀ molecules.[3] This dimeric structure features two niobium atoms bridged by two iodide ligands in an edge-shared bioctahedral arrangement.[2][3][4] This structural motif is also observed in other niobium(V) and tantalum(V) halides.[3][4]

Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate three-dimensional structures.[2]

Caption: Polymorphism of Niobium(V) Iodide.

Reactivity and Applications: A Gateway to Novel Materials

The reactivity of niobium(V) iodide is dominated by its Lewis acidic character and its susceptibility to hydrolysis.[1] These properties make it a versatile reagent for introducing niobium into various chemical frameworks.[1]

Key Reactions:

-

Hydrolysis: Niobium(V) iodide reacts readily with water to form niobium oxyhalides and ultimately niobic acid (Nb(OH)₅) and hydroiodic acid (HI).[1][4][11] This reaction underscores the necessity for anhydrous handling conditions.

-

Ligand Exchange: It participates in ligand exchange reactions, allowing for the synthesis of a wide range of niobium complexes.[1]

-

Reduction: Niobium(V) iodide can be reduced to lower oxidation states. For example, it can be reduced by pyridine to yield niobium(IV) derivatives.[16] Thermal decomposition can also lead to the formation of niobium(IV) iodide.[12]

Applications in Research and Development:

The primary applications of niobium(V) iodide are in the realm of materials science and chemical synthesis.

-

Chemical Vapor Deposition (CVD) Precursor: It is used as a precursor in CVD processes to deposit thin films of niobium-containing materials for electronic and optical applications.[2][17]

-

Synthesis of Niobium Complexes: It serves as a starting material for the synthesis of various organometallic and inorganic niobium compounds, which can have applications in catalysis.[2][17]

-

Materials Science Research: Its high reactivity is exploited in specialized laboratory settings to explore novel niobium chemistry and to produce niobium iodides with lower oxidation states.[17]

Caption: Reactivity and Applications of Niobium(V) Iodide.

Conclusion

Niobium(V) iodide is a fundamentally important, yet challenging, reagent in the field of inorganic and materials chemistry. Its dimeric structure, polymorphism, and high reactivity, particularly its sensitivity to moisture, demand careful and skilled handling. For researchers and drug development professionals, a deep understanding of its synthesis, properties, and reaction chemistry is essential for harnessing its potential as a precursor for novel materials with tailored electronic, optical, and catalytic properties. As the demand for advanced materials continues to grow, the role of versatile intermediates like niobium(V) iodide in enabling innovation will undoubtedly expand.[5]

References

- The Chemistry of Niobium(V)

-

Niobium pentaiodide - Wikipedia. (URL: [Link])

-

Niobium Pentaiodide – an inorganic compound - Assignment Point. (URL: [Link])

-

Niobium pentaiodide - Wikiwand. (URL: [Link])

-

Niobium pentaiodide - WebElements Periodic Table. (URL: [Link])

-

Thermophysical Properties of niobium iodide (NbI5) - Chemcasts. (URL: [Link])

-

Niobium(V) iodide, min 99.9% metals basis, 1 gram - CP Lab Safety. (URL: [Link])

- Niobium(V)

- Niobium(V) Iodide (CAS 13779-92-5)

-

Niobium(V) iodide | I5Nb | CID 9896692 - PubChem. (URL: [Link])

-

Niobium(V) iodide - MySkinRecipes. (URL: [Link])

-

NIOBIUM IODIDE AND SOME OF ITS PROPERTIES - DTIC. (URL: [Link])

-

Niobium » reactions of elements - WebElements Periodic Table. (URL: [Link])

-

Niobium(IV) iodide - Wikipedia. (URL: [Link])

-

Reactions of Some Niobium(V) and Tantalum(V) Halides with Pyridine - ACS Publications. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Niobium pentaiodide - Wikipedia [en.wikipedia.org]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. WebElements Periodic Table » Niobium » niobium pentaiodide [webelements.co.uk]

- 8. Niobium(V) iodide | I5Nb | CID 9896692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Niobium pentaiodide - Wikiwand [wikiwand.com]

- 10. NIOBIUM(V) IODIDE | 13779-92-5 [chemicalbook.com]

- 11. Buy Niobium iodide (NbI5) (EVT-311323) | 13779-92-5 [evitachem.com]

- 12. Niobium(IV) iodide - Wikipedia [en.wikipedia.org]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. calpaclab.com [calpaclab.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Niobium(V) iodide [myskinrecipes.com]

Introduction: The Nature of Niobium Pentaiodide

An In-Depth Technical Guide to the Stability and Reactivity of Niobium Pentaiodide

For Researchers, Scientists, and Drug Development Professionals

Niobium pentaiodide, with the empirical formula NbI₅, exists structurally as a dimer, Nb₂I₁₀.[1] This inorganic compound presents as dark, brassy, or yellow-black monoclinic crystals and is recognized for its significant role as a precursor in the synthesis of advanced niobium-based materials.[2][3][4] The molecule adopts an edge-shared bioctahedral structure, where two NbI₅ units are linked by iodide bridges, a common motif shared by other niobium(V) and tantalum(V) halides.[1] In this structure, the central niobium atom is in the +5 oxidation state, coordinated by five iodide ligands.[2] Its high reactivity, particularly its extreme sensitivity to moisture, necessitates specialized handling but also makes it a versatile reagent for introducing niobium into various chemical frameworks.[1][2] Understanding the delicate balance of its stability and reactivity is paramount for its effective utilization in research and development.

Section 1: Physicochemical and Structural Properties

A foundational understanding of niobium pentaiodide begins with its core physical and structural characteristics. These properties dictate its behavior under various experimental conditions and are crucial for designing synthetic pathways. The compound is diamagnetic and typically appears as a yellow solid.[1]

| Property | Value | Source(s) |

| Chemical Formula | Nb₂I₁₀ (Empirical: NbI₅) | [1] |

| Molar Mass | ~727.43 g/mol (for NbI₅) | [2][5] |

| Appearance | Yellow, brassy, or yellow-black crystalline solid | [2][4] |

| Density | ~5.30 g/cm³ | [1][4] |

| Melting Point | 543 °C (sublimes) | [1][4] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [4] |

The crystal structure consists of zigzag chains formed by corner-sharing NbI₆ octahedra. However, when prepared with an excess of iodine, a triclinic modification can form, consisting of isolated Nb₂I₁₀ molecules. This structural versatility can influence its reactivity in different chemical environments.

Section 2: Thermal Stability and Decomposition

The thermal stability of a precursor is a critical parameter in high-temperature synthesis, such as in chemical vapor deposition (CVD) or materials science applications. Niobium pentaiodide is noted to sublime at 543 °C.[1][4] However, it is thermally sensitive and can undergo decomposition at temperatures as low as 200 °C.[5][6]

The thermal decomposition of niobium pentaiodide does not typically result in the direct formation of niobium metal. Instead, it proceeds through a stepwise reduction of the niobium center, releasing elemental iodine and forming lower niobium iodides. This process is driven by the relative instability of the high +5 oxidation state of niobium when paired with the reducing iodide anion at elevated temperatures.

Decomposition Pathway: The generally accepted pathway involves the sequential loss of iodine:

-

NbI₅ → NbI₄ + ½ I₂ : This initial decomposition step occurs at approximately 270 °C, yielding the black niobium tetraiodide (NbI₄).[6]

-

NbI₄ → NbI₃ + ½ I₂ : Further heating to around 430 °C can lead to the formation of grey niobium triiodide (NbI₃).[6]

This stepwise decomposition is a key consideration for its use in CVD processes, where precise temperature control is necessary to deposit the desired niobium-containing phase.

Caption: Fig 1: Stepwise thermal reduction of Niobium Pentaiodide.

Section 3: Chemical Reactivity

The chemistry of niobium pentaiodide is dominated by the electrophilic nature of the Nb(V) center, making it a potent Lewis acid and highly susceptible to nucleophilic attack.[2][7]

Hydrolysis: Extreme Moisture Sensitivity

The most critical aspect of NbI₅ reactivity is its immediate and vigorous reaction with water.[1] This extreme moisture sensitivity is a common feature of early transition metal halides in high oxidation states.

Mechanism of Hydrolysis: The reaction is initiated by the coordination of water molecules (a Lewis base) to the Lewis-acidic niobium center. This is followed by the elimination of hydrogen iodide (HI) and the formation of niobium-oxygen bonds. The reaction proceeds rapidly, ultimately leading to the formation of hydrated niobium pentoxide (Nb₂O₅·nH₂O), also known as niobic acid.[2][7][8]

Reaction Sequence:

-

Initial Hydrolysis: NbI₅ + H₂O → NbOI₃ + 2HI

-

Further Hydrolysis: 2NbOI₃ + 3H₂O → Nb₂O₅ + 6HI

The overall reaction can be summarized as: 2NbI₅ + 5H₂O → Nb₂O₅ + 10HI

This reactivity dictates that all manipulations of niobium pentaiodide must be performed under strictly anhydrous and inert conditions, typically within a glovebox or using Schlenk line techniques.

Caption: Fig 2: Reaction of NbI₅ with water to form niobium pentoxide.

Reactivity with Organic Substrates

Niobium pentaiodide's Lewis acidity governs its interactions with organic molecules containing donor atoms (O, N, etc.). It can serve as a starting material for various organoniobium compounds.

-

Ethers: Reacts with ethers, which can lead to C-O bond cleavage under certain conditions.[9] This reactivity must be considered when choosing solvents, as coordinating solvents like THF or diethyl ether may form adducts rather than acting as inert media.

-

Alcohols: Alcoholysis reactions are expected to occur readily, similar to hydrolysis, replacing iodide ligands with alkoxide groups (-OR) to form niobium alkoxides.[10] This provides a synthetic route to niobium(V) penta-alkoxides.

-

Nitriles and Amines: As with other Lewis bases, nitriles and amines will coordinate to the niobium center, forming stable adducts.

Lewis Acidity and Adduct Formation

As a strong Lewis acid, NbI₅ readily accepts electron pairs from donor molecules (Lewis bases) to form coordination complexes or adducts.[2] This behavior is the foundation for much of its synthetic utility.

Caption: Fig 3: General scheme of NbI₅ acting as a Lewis acid.

Section 4: Experimental Protocols and Handling

Given its high reactivity, the successful use of niobium pentaiodide hinges on rigorous experimental technique.

Protocol: Inert Atmosphere Handling

Objective: To safely handle and weigh niobium pentaiodide without causing decomposition due to atmospheric moisture or oxygen.

Causality: Niobium pentaiodide reacts instantly with water vapor to form niobium oxides/oxyiodides, which are non-volatile and will contaminate the starting material, leading to irreproducible results.[1][2] An inert atmosphere (e.g., argon or nitrogen) with very low levels of H₂O and O₂ (<1 ppm) is mandatory.

Methodology:

-

Preparation: Move the sealed container of niobium pentaiodide, along with all necessary spatulas, weigh boats, and sample vials, into an inert atmosphere glovebox. Ensure the glovebox atmosphere is stable and has been properly purged.

-

Equilibration: Allow the container to equilibrate to the glovebox temperature for at least 30 minutes to prevent pressure differentials upon opening.

-

Aliquotting: Carefully open the main container. Using a clean, dry spatula, quickly transfer the desired amount of the dark, crystalline solid to a pre-tared vial or weigh boat.

-

Sealing: Tightly seal both the main container and the vial containing the sample aliquot. Parafilm or vacuum grease can be used on the threads of the sample vial for extra protection if it is to be removed from the glovebox.

-

Cleanup: Clean any spilled material within the glovebox using a dry wipe. Do not use solvents unless their compatibility is known.

-

Record Keeping: Accurately record the mass of the transferred sample. Note the color and appearance of the solid; any white or pale-yellow powder indicates potential hydrolysis.

Safety and Hazard Management

Niobium pentaiodide is classified as a corrosive material.[4][11] The primary hazard stems from its reaction with moisture.

-

Skin and Eye Contact: Causes severe skin burns and eye damage upon contact, especially in the presence of moisture, as it releases HI.[11]

-

Inhalation: Inhalation of the dust can cause respiratory irritation. If inhaled, remove the person to fresh air.[11]

-

Ingestion: If swallowed, rinse the mouth but do not induce vomiting.[11]

Personal Protective Equipment (PPE):

-

In Glovebox: Standard laboratory attire and appropriate gloves for the glovebox.

-

Outside Glovebox (sealed containers only): Safety glasses with side shields, lab coat, and nitrile gloves.

-

Emergency Response: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

Storage: Store locked up in a tightly sealed container in a dry, well-ventilated, and inert environment, away from moisture and incompatible materials like strong bases or oxidizing agents.[11][12][13]

Conclusion

Niobium pentaiodide is a highly reactive and thermally sensitive compound whose utility in advanced materials science and chemical synthesis is directly tied to a thorough understanding of its properties. Its Lewis acidic nature and pronounced sensitivity to hydrolysis are the defining features of its chemical behavior. While these characteristics demand rigorous and specialized handling protocols, they also provide a versatile platform for the synthesis of a wide array of niobium-containing compounds, from oxides and alkoxides to complex organometallic frameworks. For researchers, mastering the handling of this compound unlocks a gateway to novel materials with tailored electronic, catalytic, and structural properties.

References

-

Niobium pentaiodide - Wikipedia. [Link]

-

Niobium Pentaiodide – an inorganic compound - Assignment Point. [Link]

-

What are the properties of niobium halides? - Blog - Milling Metal. [Link]

-

The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways - Stanford Advanced Materials. [Link]

-

Niobium(V) Iodide in Chemical Synthesis: A Key Intermediate for Novel Materials - Stanford Advanced Materials. [Link]

-

Niobium pentaiodide - Wikiwand. [Link]

-

Iodine - Wikipedia. [Link]

-

NIOBIUM PENTOXIDE AR MSDS - Loba Chemie. [Link]

-

Niobium: reactions of elements - WebElements. [Link]

-

Niobium pentaiodide - WebElements. [Link]

-

Niobium oxyiodide cluster compounds - Dalton Transactions (RSC Publishing). [Link]

-

Niobium Pentoxide - CBMM. [Link]

-

Stable Isotopes of Niobium - ISOFLEX USA. [Link]

-

PHYSICAL PROPERTIES OF NIOBIUM IODIDES - Iowa State University Digital Repository. [Link]

-

Niobium pentoxide - Wikipedia. [Link]

-

Niobium Element Facts - The Periodic Table. [Link]

-

Niobium, Nb (Formerly Columbium, Cb) - Properties, Applications - AZoM. [Link]

-

Aqueous solutions and precipitates of niobium - Science made alive: Chemistry/Solutions. [Link]

-

A Comprehensive Review of Niobium Nanoparticles - MDPI. [Link]

-

Further Insights into the Chemistry of Niobium and Tantalum Pentahalides - UNIPI. [Link]

-

Niobium: Chemical reactions - Pilgaard Elements. [Link]

-

THE CHEMISTRY OF NIOBIUM IN PROCESSING OF NUCLEAR FUELS - OSTI.GOV. [Link]

-

Organic compounds of niobium and tantalum. Alcoholysis reactions of niobium and tantalum penta-alkoxides | Request PDF - ResearchGate. [Link]

-

Kinetics of thermal decomposition of niobium hydride | Request PDF - ResearchGate. [Link]

-

Organoniobium chemistry - Wikipedia. [Link]

-

NIOBIUM IN HIGH TEMPERATURE APPLICATIONS - Oak Ridge National Laboratory. [Link]

Sources

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. wikiwand.com [wikiwand.com]

- 5. WebElements Periodic Table » Niobium » niobium pentaiodide [webelements.co.uk]

- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 7. What are the properties of niobium halides? - Blog - Milling Metal [millingmetal.com]

- 8. Niobium pentoxide - Wikipedia [en.wikipedia.org]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. uvm.edu [uvm.edu]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Magnetic Properties of Niobium Iodide Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the magnetic properties of niobium iodide compounds. Moving beyond a simple recitation of facts, this document delves into the intricate interplay between synthesis, crystal structure, electronic configuration, and magnetism in this fascinating class of materials. We will examine the diamagnetism of niobium pentaiodide (NbI₅), the expected paramagnetism of niobium tetraiodide (NbI₄) stemming from its d¹ electronic state, and the emergent magnetic phenomena observed in niobium iodide cluster compounds. This guide is designed to equip researchers, scientists, and professionals in materials science and related fields with the foundational knowledge and practical insights necessary to understand, synthesize, and characterize these air-sensitive materials. Detailed experimental protocols for synthesis and characterization, including magnetic susceptibility measurements and structural analysis, are provided, alongside a discussion of the theoretical underpinnings of the observed magnetic behaviors.

Introduction: The Intriguing Magnetic Landscape of Niobium Iodides

Niobium, a transition metal in Group 5 of the periodic table, exhibits a rich and varied chemistry, forming a range of binary iodides with different oxidation states.[1] The magnetic properties of these compounds are intrinsically linked to the electron configuration of the niobium cations. While the fully oxidized niobium(V) in NbI₅ is diamagnetic due to its d⁰ configuration,[2] the reduced niobium iodides, such as NbI₄ with a d¹ configuration, are expected to exhibit paramagnetism.[3] Furthermore, the tendency of niobium to form metal-metal bonds and cluster compounds introduces a higher level of complexity, where cooperative magnetic phenomena such as antiferromagnetism can emerge.[4]

This guide will provide a detailed examination of the magnetic properties of key niobium iodide compounds, with a particular focus on:

-

Niobium Pentaiodide (NbI₅): A diamagnetic baseline.

-

Niobium Tetraiodide (NbI₄): A paramagnetic system with a single unpaired electron.

-

Niobium Iodide Cluster Compounds (e.g., Nb₆I₁₁): Systems where metal-metal bonding can lead to complex magnetic interactions.

Understanding the magnetic behavior of these materials is not only of fundamental scientific interest but also holds potential for applications in areas such as catalysis, electronics, and as precursors for novel material synthesis. The air-sensitive nature of many of these compounds, however, presents significant experimental challenges.[5] This guide will therefore also address the practical aspects of handling and characterizing these materials.

Synthesis of Niobium Iodide Compounds: Controlling Stoichiometry and Purity

The synthesis of pure, well-characterized niobium iodide compounds is a critical prerequisite for meaningful magnetic studies. Due to the air- and moisture-sensitivity of the reduced niobium iodides, all manipulations must be carried out under an inert atmosphere using either a glovebox or Schlenk line techniques.[5]

Synthesis of Niobium Pentaiodide (NbI₅)

Niobium pentaiodide can be synthesized by the direct reaction of niobium metal with an excess of iodine at elevated temperatures.[2]

Experimental Protocol: Synthesis of NbI₅

-

Place 2 grams of high-purity niobium powder and 10 grams of iodine in a quartz ampoule.

-

Evacuate the ampoule to a pressure of at least 10⁻⁴ torr and seal it.

-

Place the sealed ampoule in a tube furnace and heat to 300-350°C for 48 hours.

-

Allow the furnace to cool slowly to room temperature.

-

The product, NbI₅, is a yellow-black crystalline solid.[6]

Synthesis of Niobium Tetraiodide (NbI₄)

Niobium tetraiodide can be prepared by the thermal decomposition of niobium pentaiodide under vacuum.[7]

Experimental Protocol: Synthesis of NbI₄

-

Place a sample of freshly synthesized NbI₅ in a Schlenk flask.

-

Evacuate the flask to a high vacuum and gently heat the NbI₅ to 200-250°C.

-

The NbI₅ will decompose, releasing iodine vapor which can be collected in a cold trap.

-

The remaining solid is niobium tetraiodide, a dark grey crystalline material.[8][9]

This method leverages the lower thermal stability of NbI₅ compared to NbI₄ to drive the reaction. The purity of the resulting NbI₄ is highly dependent on the complete removal of the iodine byproduct.

Crystal and Electronic Structure: The Foundation of Magnetism

The arrangement of atoms and the distribution of electrons in a material dictate its magnetic properties. For niobium iodide compounds, the local coordination environment of the niobium ions and the presence or absence of metal-metal bonding are key determinants of their magnetic behavior.

Niobium Pentaiodide (NbI₅)

Niobium pentaiodide exists as a dimer, Nb₂I₁₀, in the solid state.[2] The structure consists of two edge-sharing NbI₆ octahedra. In this compound, niobium is in the +5 oxidation state, with a d⁰ electron configuration. With no unpaired electrons, NbI₅ is, as expected, diamagnetic.[2]

Niobium Tetraiodide (NbI₄)

Niobium tetraiodide crystallizes in an orthorhombic structure.[7] The structure is characterized by infinite chains of edge-sharing NbI₆ octahedra, leading to the formation of Nb-Nb bonds.[7] In NbI₄, niobium is in the +4 oxidation state, possessing a d¹ electron configuration ([Kr]4d¹).[10][11] This single unpaired electron per niobium atom is the source of its paramagnetism.[9]

The presence of Nb-Nb bonds in the structure of NbI₄ suggests the possibility of magnetic exchange interactions between adjacent niobium centers. These interactions can be either ferromagnetic (aligning the spins) or antiferromagnetic (anti-aligning the spins). The overall magnetic behavior of NbI₄ will be a result of the interplay between the paramagnetism of the individual Nb⁴⁺ ions and any cooperative magnetic effects.

Niobium Iodide Cluster Compounds

Reduced niobium halides exhibit a strong tendency to form cluster compounds, where a core of niobium atoms is surrounded by a shell of halogen ligands. A notable example is Nb₆I₁₁, which contains the [Nb₆I₈]³⁺ cluster core.[10] In these clusters, the metal-metal bonding is extensive, and the d-electrons are often delocalized over the entire metal framework. The magnetic properties of these cluster compounds can be complex, with some exhibiting spin-crossover transitions and antiferromagnetic ordering at low temperatures.[4][12]

Magnetic Properties and Their Characterization

The magnetic properties of niobium iodide compounds are primarily investigated through magnetic susceptibility measurements as a function of temperature and applied magnetic field. For air-sensitive samples, these measurements must be performed using specialized sample holders that maintain an inert atmosphere.

Experimental Technique: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for sensitive magnetic measurements.[13]

Experimental Protocol: SQUID Magnetometry of an Air-Sensitive Sample

-

Sample Preparation (in a glovebox):

-

Load a precisely weighed amount of the niobium iodide powder (typically 5-20 mg) into a gelatin capsule or a specialized quartz sample holder.

-

Seal the sample holder to ensure it remains airtight.

-

-

Sample Loading:

-

Transfer the sealed sample holder from the glovebox to the SQUID magnetometer's sample loading chamber, minimizing exposure to air.

-

Purge the sample space with helium gas before inserting the sample into the measurement zone.

-

-

Measurement:

-

Cool the sample to the desired starting temperature (e.g., 300 K).

-

Perform a zero-field-cooled (ZFC) measurement by cooling the sample to the lowest temperature (e.g., 2 K) in the absence of an applied magnetic field. Then, apply a small magnetic field (e.g., 1000 Oe) and measure the magnetic moment as the temperature is increased.

-

Perform a field-cooled (FC) measurement by cooling the sample from a high temperature in the presence of the same magnetic field and measuring the moment as the temperature is increased.

-

Measure the magnetic moment as a function of the applied magnetic field at several constant temperatures to obtain magnetization isotherms.

-

Interpreting Magnetic Data

The temperature dependence of the magnetic susceptibility (χ = M/H, where M is the magnetization and H is the applied magnetic field) provides valuable information about the magnetic nature of the material.

-

Diamagnetism (NbI₅): The magnetic susceptibility will be small and negative, and largely independent of temperature.

-

Paramagnetism (NbI₄): The magnetic susceptibility is expected to follow the Curie-Weiss law at higher temperatures: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature.[14]

-

The Curie constant (C) is related to the effective magnetic moment (µ_eff) of the magnetic ions. For a d¹ system like Nb⁴⁺, the spin-only magnetic moment is theoretically 1.73 µ_B.

-

The Weiss temperature (θ) provides information about the nature and strength of the magnetic interactions. A positive θ suggests ferromagnetic interactions, while a negative θ indicates antiferromagnetic interactions. A θ of zero implies no significant magnetic exchange.

-

-

Antiferromagnetism (in some cluster compounds): A peak in the magnetic susceptibility at a specific temperature, known as the Néel temperature (T_N), is a hallmark of an antiferromagnetic transition.[15] Below T_N, the magnetic moments of neighboring atoms align in an antiparallel fashion.

Advanced Characterization: Neutron Diffraction

To definitively determine the magnetic structure of a material, particularly in the case of long-range magnetic ordering, neutron diffraction is an indispensable technique.[16] Neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a crystal, leading to magnetic scattering in addition to the nuclear scattering. By analyzing the positions and intensities of the magnetic diffraction peaks, the arrangement of the magnetic moments in the crystal lattice can be elucidated.[17][18] For a powdered sample, this is typically done through Rietveld refinement of the neutron powder diffraction pattern.[17]

Theoretical Modeling of Magnetic Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic and magnetic properties of materials from first principles.[19][20][21] For niobium iodide compounds, DFT calculations can be used to:

-

Determine the ground-state crystal and electronic structures.

-

Calculate the energies of different magnetic configurations (e.g., ferromagnetic vs. antiferromagnetic) to predict the most stable magnetic ordering.

-

Visualize the spin density distribution to understand how the unpaired electrons are localized or delocalized.

-

Calculate exchange coupling parameters to quantify the strength of the magnetic interactions between niobium ions.

Such theoretical studies provide invaluable insights into the microscopic origins of the observed magnetic behavior and can guide the design of new materials with desired magnetic properties.

Summary and Outlook

The magnetic properties of niobium iodide compounds are a rich and underexplored area of solid-state chemistry. While the diamagnetism of NbI₅ is well-understood, the detailed magnetic behavior of reduced iodides like NbI₄ and the complex magnetic phenomena in niobium iodide cluster compounds warrant further investigation. The d¹ electronic configuration of Nb⁴⁺ in NbI₄ makes it a prime candidate for fundamental studies of paramagnetism and magnetic exchange in a simple binary halide. The tendency of niobium to form clusters opens up possibilities for discovering novel magnetic materials with tunable properties.

Future research in this field should focus on:

-

Precise Magnetic Measurements: Careful magnetic susceptibility and magnetization studies on high-purity, single-phase samples of NbI₄ and other reduced niobium iodides are needed to accurately determine their magnetic moments and exchange interactions.

-

Neutron Diffraction Studies: Neutron diffraction experiments are crucial for determining the magnetic structures of any niobium iodides that exhibit long-range magnetic order at low temperatures.

-

Exploration of New Niobium Iodide Phases: Synthetic efforts aimed at discovering and characterizing new reduced niobium iodide compounds, particularly cluster compounds, could lead to the discovery of novel magnetic phenomena.

-

Synergistic Theoretical and Experimental Work: A close collaboration between experimental synthesis and characterization and theoretical modeling will be essential for a comprehensive understanding of the structure-property relationships in these fascinating materials.

Visualizations

Experimental Workflow for Magnetic Characterization

Caption: A flowchart illustrating the key steps in the synthesis, magnetic measurement, and analysis of niobium iodide compounds.

Conceptual Diagram of Magnetic Behaviors

Caption: A conceptual diagram illustrating the different magnetic behaviors exhibited by various niobium iodide compounds based on their electronic structures.

References

-

Temperature dependent magnetic susceptibility measurements for NdB... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

(a) Temperature dependence of the magnetic susceptibility measured at... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Fontaine, B., Cordier, S., Gautier, R., Gulo, F., Halet, J.-F., Perić, B., & Perrin, C. (2011). Octahedral niobium cluster-based solid state halides and oxyhalides: effects of the cluster condensation via an oxygen ligand on electronic and magnetic properties. New Journal of Chemistry, 35(10), 2245-2254. [Link]

-

Winter, M. (n.d.). Niobium » niobium tetraiodide. WebElements. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Niobium. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Simon, A., von Schnering, H. G., Wöhrle, H., & Schäfer, H. (1965). Nb6I11—ein neues Niobsubhalogenid. Zeitschrift für anorganische und allgemeine Chemie, 339(3-4), 156-170. [Link]

-

Healy, P. C., Kepert, D. L., Taylor, D., & White, A. H. (1973). Structural study of the spin-crossover transition in the cluster compounds niobium iodide (Nb6I11) and hydrogen niobium iodide (HNb6I11). Inorganic Chemistry, 12(4), 841-846. [Link]

-

Wikipedia. (2023, December 29). Niobium pentaiodide. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Celedonio, C. A., & Vergenz, R. (2012). High-Speed (Subsecond) Measurement of Heat Capacity, Electrical Resistivity, and Thermal Radiation Properties of Niobium in the Range 1500 to 2700 K. Journal of Research of the National Bureau of Standards, 76A(4), 295–303. [Link]

-

Wikipedia. (2023, December 29). Neutron diffraction. In Wikipedia. Retrieved January 12, 2026, from [Link]

- Toby, B. H. (2001). A very abbreviated introduction to powder diffraction. In B. H. Toby (Ed.), Powder Diffraction (pp. 1-16). Mineralogical Society of America.

-

NIST. (n.d.). Neutron powder diffraction. Retrieved January 12, 2026, from [Link]

-

Chizhikov, D. M., & Grin'ko, A. M. (1961). Niobium Iodide and Some of Its Properties. DTIC. [Link]

-

Rao, G. N., et al. (2018). The temperature dependence of magnetic susceptibility χ(T) and the... ResearchGate. [Link]

-

Wikipedia. (2023, December 29). Iodine. In Wikipedia. Retrieved January 12, 2026, from [Link]

-